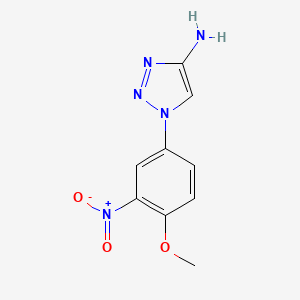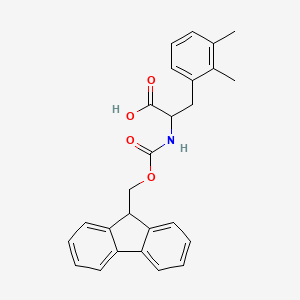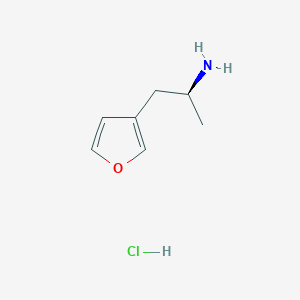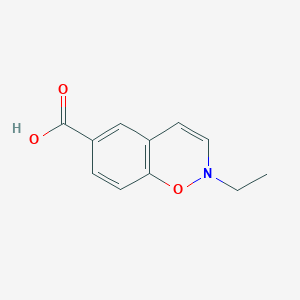![molecular formula C9H9IN2 B13147057 3-Ethyl-1-iodoimidazo[1,5-a]pyridine](/img/structure/B13147057.png)
3-Ethyl-1-iodoimidazo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1-iodoimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structures and versatile applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The presence of an iodine atom at the 1-position and an ethyl group at the 3-position of the imidazo[1,5-a]pyridine ring imparts distinct chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-iodoimidazo[1,5-a]pyridine can be achieved through various synthetic methodologies. One common approach involves the cyclocondensation of 2-aminopyridine with α-bromo ketones, followed by iodination. The reaction typically proceeds under mild conditions using reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in solvents like ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and green chemistry principles can further enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-1-iodoimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Cyclization Reactions: The imidazo[1,5-a]pyridine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions to replace the iodine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Cyclization Reactions: Catalysts such as copper (Cu) or palladium (Pd) are often employed to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can have different functional groups attached to the core structure. These derivatives can exhibit diverse chemical and biological properties .
Aplicaciones Científicas De Investigación
3-Ethyl-1-iodoimidazo[1,5-a]pyridine has numerous applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-1-iodoimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromoimidazo[1,5-a]pyridine: Similar in structure but with a bromine atom instead of iodine.
3-Methylimidazo[1,5-a]pyridine: Contains a methyl group at the 3-position instead of an ethyl group.
1-Iodoimidazo[1,2-a]pyridine: Similar iodine substitution but with a different ring fusion pattern.
Uniqueness
3-Ethyl-1-iodoimidazo[1,5-a]pyridine is unique due to the combination of the ethyl group and iodine atom, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H9IN2 |
|---|---|
Peso molecular |
272.09 g/mol |
Nombre IUPAC |
3-ethyl-1-iodoimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C9H9IN2/c1-2-8-11-9(10)7-5-3-4-6-12(7)8/h3-6H,2H2,1H3 |
Clave InChI |
LAEZZXRTKWPTAW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=C2N1C=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147001.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13147008.png)







